Trichloropropane

Descripción

Historical Trajectories and Evolution of Trichloropropane Research

1,2,3-Trichloropropane (B165214) (TCP) is a man-made chemical with no natural occurrence. eurofinsus.com Historically, it was utilized primarily as an industrial solvent, a paint and varnish remover, and a cleaning and degreasing agent. enviro.wikinih.govwikipedia.org Its production also occurs through the chlorination of propylene (B89431) or the addition of chlorine to allyl chloride. wikipedia.orgcdc.gov A significant, and often unintentional, source of environmental release has been its presence as a byproduct in other chemical manufacturing processes, such as the production of epichlorohydrin (B41342) and dichloropropene. wikipedia.orgcdc.gov

Furthermore, TCP was a notable impurity in soil fumigant mixtures, such as the D-D mixture (a dichloropropane-dichloropropene blend) introduced in 1942, which were used extensively in agriculture. nih.govusgs.gov Early research focused on its industrial applications and chemical properties. However, the trajectory of academic inquiry shifted dramatically as analytical methods improved, leading to its detection in soil and water resources. This discovery pivoted the research focus towards environmental science, toxicology, and remediation technologies, marking a new era in the study of trichloropropane as an environmental contaminant.

Contemporary Research Significance and Multifaceted Academic Relevance of Trichloropropane

In the contemporary academic landscape, trichloropropane is primarily studied through the lens of environmental science due to its widespread presence and persistence. Its relevance spans multiple disciplines, driven by the complexities of its behavior in the environment and the challenges associated with its removal.

1,2,3-Trichloropropane is now widely recognized as an emerging contaminant of significant concern. enviro.wikiwikipedia.orgepa.gov It is a chlorinated volatile organic compound (CVOC) that has been increasingly detected in surface water, groundwater, and drinking water supplies, often at industrial or hazardous waste sites. eurofinsus.comenviro.wikicdc.gov Its inclusion in the U.S. Environmental Protection Agency's (EPA) Unregulated Contaminant Monitoring Rule 3 (UCMR 3) underscored its status as a priority for national-level occurrence monitoring in public water systems. enviro.wikiepa.govenvironmentalrestoration.wiki Detections in groundwater have been documented in various locations globally, including California, Hawaii, Japan, and the Netherlands, often linked to historical agricultural use of fumigants containing TCP as an impurity. usgs.govnih.gov The growing body of research documenting its presence has spurred regulatory action in some states, such as California, which has established a Maximum Contaminant Level (MCL) for TCP in drinking water. enviro.wikiepa.gov

The primary challenge in trichloropropane research stems from its remarkable environmental persistence, which is a direct result of its physical and chemical properties. enviro.wiki TCP is highly mobile in soil and has a strong potential to leach into groundwater. enviro.wikicdc.gov This is largely due to its low soil organic carbon-water (B12546825) partition coefficient (Koc), which indicates it does not readily adsorb to soil particles. wikipedia.orgcdc.gov Furthermore, it is resistant to natural degradation processes. While some anaerobic bacteria, such as Dehalogenimonas species, can biodegrade TCP via reductive dechlorination, the process is typically much slower than for other common CVOCs. enviro.wikiwikipedia.orgnih.gov This inherent stability makes it a long-term source of contamination once it enters subsurface environments.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHCl(CH₂Cl)₂ | wikipedia.org |

| Appearance | Colorless liquid | nih.govwikipedia.org |

| Water Solubility | 1.75 g/L | eurofinsus.comnih.gov |

| Density | 1.3889 g/cm³ at 20°C | eurofinsus.comnih.gov |

| Vapor Pressure | 3.1 mmHg at 25°C | cdc.gov |

| Henry's Law Constant | 3.17 x 10⁻⁴ atm-m³/mol at 25°C | cdc.gov |

| Soil Organic Carbon Partition Coefficient (Koc) | ~98 (estimated) | cdc.gov |

Persistent Research Challenges and Unresolved Questions in Trichloropropane Studies

The study of trichloropropane is characterized by several persistent challenges and unresolved questions that form the basis of ongoing research. A primary focus is the development of effective and cost-efficient remediation technologies. enviro.wiki Conventional treatment methods face significant hurdles. For instance, while granular activated carbon (GAC) is a common treatment, TCP's adsorption capacity is low to moderate, leading to higher costs compared to other VOCs. enviro.wikiresearchgate.net Similarly, air stripping is not considered cost-effective for reaching the very low public health goals set for TCP. environmentalrestoration.wiki

Current research is actively exploring advanced remediation strategies with varying degrees of success:

In Situ Chemical Reduction (ISCR): The use of zero-valent metals, particularly zero-valent zinc (ZVZ), has shown promise in degrading TCP in bench-scale and field studies. enviro.wikiusgs.gov

In Situ Chemical Oxidation (ISCO): This remains a viable treatment approach being investigated for TCP remediation. enviro.wikiwikipedia.org

Bioremediation: Research continues to focus on enhancing the slow kinetics of natural TCP biodegradation. enviro.wiki This includes bioaugmentation with cultures containing Dehalogenimonas and genetic engineering efforts to improve the activity of haloalkane dehalogenase enzymes responsible for breaking down the compound. enviro.wikinih.gov

Unresolved questions include optimizing these advanced technologies for field-scale application, understanding the long-term effectiveness and potential byproducts of in situ treatments, and developing more sensitive and rapid analytical methods to detect TCP at the ultra-low concentrations relevant to public health goals. enviro.wikiepa.gov

Interdisciplinary Perspectives in Trichloropropane Academic Inquiry

Addressing the complex issues posed by trichloropropane contamination requires a deeply interdisciplinary approach, integrating knowledge from various scientific fields:

Environmental Chemistry: Focuses on the fate and transport of TCP in soil and water, its degradation pathways, and its physical-chemical properties that govern its behavior.

Hydrogeology: Essential for modeling the movement of TCP plumes in groundwater, predicting contamination spread, and designing effective monitoring and remediation systems. usgs.gov

Toxicology: Investigates the health effects of TCP exposure to establish risk assessments and inform the development of public health goals and regulatory limits. epa.govenvironmentalrestoration.wikinih.gov

Microbiology and Biotechnology: This field is critical for advancing bioremediation strategies, involving the study of naturally occurring dechlorinating microbes and the genetic engineering of more efficient enzymes and organisms for TCP degradation. nih.gov

Environmental Engineering: Applies principles from these other disciplines to design, implement, and optimize practical treatment systems for contaminated water and soil, from pump-and-treat systems using GAC to innovative in situ technologies like ISCR and bioremediation. enviro.wikienvironmentalrestoration.wiki

The collaborative efforts across these disciplines are crucial for developing a holistic understanding of the trichloropropane problem and for creating sustainable and effective solutions to mitigate its impact on the environment and public health.

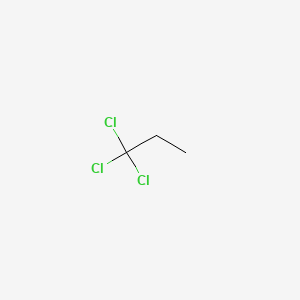

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1-trichloropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3/c1-2-3(4,5)6/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGQTJUPLKNPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073992 | |

| Record name | 1,1,1-Trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-89-1, 25735-29-9 | |

| Record name | 1,1,1-Trichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2DQH157P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Chemistry of Trichloropropane

Elucidation of Novel Synthetic Pathways for Trichloropropane Isomers

The synthesis of trichloropropane isomers often involves the chlorination of propane (B168953) or related compounds, but novel pathways are being explored to improve selectivity, yield, and environmental impact.

Stereoselective Synthesis of Trichloropropane Enantiomers and Diastereomers

While direct enantioselective synthesis of trichloropropane isomers is not widely documented in the provided literature, biocatalytic transformations offer routes to chiral intermediates derived from TCP. For instance, halohydrin dehalogenase (HheC) exhibits a high R enantiopreference when converting 2,3-dichloro-1-propanol (B139626) (2,3-DCP), a derivative of TCP, leading to the potential for producing enantiopure (S)-2,3-DCP mdpi.com. This enzymatic selectivity highlights the potential for biocatalysis in accessing chiral building blocks from TCP. General principles of stereoselective synthesis involve the preferential formation of one stereoisomer over others, often achieved through chiral catalysts, auxiliaries, or reagents that create diastereomeric transition states of differing energies msu.educhemistrydocs.cominflibnet.ac.inethz.chrsc.org.

Green Chemistry Approaches in Trichloropropane Synthesis

Green chemistry principles are increasingly integrated into synthetic methodologies to minimize environmental impact. A notable green approach involves the mechanochemical conversion of 1,2,3-trichloropropane (B165214) (TCP) into valuable homoallylic alcohols. This one-step protocol utilizes milling of TCP with a metal (e.g., Mg, In, Zn) and an aldehyde (e.g., 2-naphthaldehyde) in a ball mill. The method is characterized by operational simplicity, reduced solvent usage, short reaction times, and the absence of a requirement for an inert atmosphere, presenting a greener alternative to traditional Grignard chemistry isef.net.

Catalytic Systems in Trichloropropane Synthesis and Transformation

Catalysis plays a pivotal role in both the synthesis and transformation of trichloropropane, enabling reactions that would otherwise be slow, unselective, or require harsh conditions.

Homogeneous Catalysis for Trichloropropane Production

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically soluble in the reaction medium. For trichloropropane transformations, phase-transfer catalysis has been employed to accelerate reactions, such as the regioselective synthesis of 2,3-dichloroprop-1-ene from TCP using aqueous sodium hydroxide (B78521), where phase-transfer catalysts significantly reduced reaction times researchgate.net. Additionally, metal-porphyrin complexes, such as manganese or iron porphyrin sulfonate (MnPcS or FePcS), have been utilized as homogeneous catalysts in aqueous acetonitrile (B52724) with potassium peroxymonosulfate (B1194676) (KHSO5) or hydrogen peroxide (H2O2) to effect the dechlorination and oxidative cleavage of TCP scribd.com.

Heterogeneous Catalysis in Trichloropropane Reactions

Heterogeneous catalysis involves catalysts in a different phase from the reactants, commonly solid catalysts in liquid or gas phases. Zero-valent metals, such as zero-valent iron (ZVI) and zero-valent zinc (ZVZ), are prominent examples of heterogeneous reductants used for the transformation of TCP. These systems facilitate reductive dechlorination, with ZVZ showing reactivity across a broad pH range serdp-estcp.milresearchgate.netenviro.wikirsc.orgenviro.wiki. Studies have indicated that ZVI, particularly when enhanced with hydrogen peroxide, effectively removes TCP, with hydroxyl radicals being the primary reactive species researchgate.net. Nanoscale ZVI and palladized nano ZVI have also demonstrated more rapid degradation of TCP compared to granular ZVI serdp-estcp.mil.

Biocatalysis Applications in Trichloropropane Chemistry

Biocatalysis, utilizing enzymes or whole microorganisms, offers highly selective and environmentally friendly routes for TCP transformation. Immobilized enzyme systems, combining haloalkane dehalogenase (DhaA) and halohydrin dehalognase (HheC), have been developed for a one-pot conversion of TCP into glycerol (B35011), or into the valuable chiral intermediate (S)-2,3-DCP mdpi.comacs.orgmuni.cz. These systems can operate under mild conditions and offer potential for industrial scale-up acs.org. Directed evolution and protein engineering techniques, such as saturation mutagenesis, are being employed to optimize biocatalysts for improved activity, stability, and selectivity in TCP degradation or transformation pathways nih.govharvard.edu. Microbial degradation pathways involving specific enzymes are also known, with marine-derived dehalogenases showing promise for bioremediation of halogenated compounds like TCP nih.govfrontiersin.org. Furthermore, metal-enzyme cascade catalysis, which combines the reactivity of chemical catalysts with the selectivity of enzymes, is an emerging area that could be applied to TCP transformations acs.org.

Sophisticated Analytical Techniques for Trichloropropane Detection, Quantification, and Characterization

Development of Novel Sensor Technologies for In-Situ Trichloropropane Monitoring

The development of sensitive and selective sensors for real-time, in-situ monitoring of trichloropropane is crucial for effective environmental assessment and remediation. While traditional laboratory-based chromatographic methods remain standard, sensor technologies offer the potential for rapid, on-site screening and continuous monitoring.

Electrochemical Sensors for Trichloropropane Detection

Electrochemical sensing offers a promising avenue for detecting various analytes due to its inherent sensitivity, selectivity, and potential for miniaturization. While direct electrochemical detection of 1,2,3-trichloropropane (B165214) is challenging due to its relatively low electrochemical activity, indirect methods and sensing platforms designed for related chlorinated compounds provide insights into this area. Some research has explored electrochemical sensors for chlorinated phenols and other organochlorines, often employing modified electrodes with nanomaterials or molecularly imprinted polymers to enhance sensitivity and selectivity ca.govlcms.czeurofinsus.comestanalytical.comcpachem.com. For 1,2,3-trichloropropane specifically, electrochemical detection has been reported for its hydrolysis products, such as cresols, after alkaline hydrolysis, which converts the non-electroactive TCP into electroactive species accustandard.com. This approach highlights the potential for electrochemical methods, though direct, highly sensitive electrochemical sensors for intact 1,2,3-trichloropropane are still an area of active research and development. Challenges include achieving sufficient sensitivity and selectivity in complex environmental matrices without pre-treatment.

Optical Sensors for Trichloropropane Environmental Monitoring

Optical sensing techniques, particularly fluorescence-based methods and spectroscopy, have shown significant promise for the detection of halogenated compounds like trichloropropane.

Fluorescence-Based Biosensors: Enzymatic biosensors utilizing haloalkane dehalogenases have been developed for the detection of halogenated compounds, including 1,2,3-trichloropropane. One study reported a fluorescence-based enzymatic biosensor capable of detecting 1,2,3-trichloropropane in water samples, achieving a limit of detection (LOD) of 1.4 mg L⁻¹ epa.gov. These sensors leverage the enzymatic activity that modifies the analyte, leading to a measurable change in fluorescence intensity.

Surface-Enhanced Raman Spectroscopy (SERS): SERS has emerged as a powerful technique for trace analysis due to its high sensitivity and molecular specificity. Research has demonstrated the quantitative detection of 1,2,3-trichloropropane in water using SERS coupled with microfluidic devices. This approach enhances the Raman signal of the analyte by several orders of magnitude when it interacts with nanostructured metal surfaces, allowing for detection at sub-millimolar concentrations ysi.com. The development of SERS-based sensors offers a route towards rapid, label-free detection of 1,2,3-trichloropropane in environmental samples.

Advanced Sample Preparation Techniques for Trace Trichloropropane Analysis

Effective sample preparation is paramount for the accurate determination of trace levels of 1,2,3-trichloropropane, especially in complex matrices like groundwater and drinking water. Several advanced techniques are employed to isolate, concentrate, and clean up the analyte prior to instrumental analysis.

Microextraction and Solid-Phase Extraction Enhancements for Trichloropropane

Microextraction and Solid-Phase Extraction (SPE) techniques are widely adopted for their efficiency in concentrating analytes and reducing sample volumes, thereby lowering detection limits.

Purge and Trap (PT): This is a standard technique for volatile organic compounds (VOCs) like 1,2,3-trichloropropane. In PT, an inert gas is bubbled through an aqueous sample, purging the volatile analytes onto a sorbent trap. The trapped analytes are then thermally desorbed and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC/MS) lcms.czestanalytical.comca.govysi.comepa.gov. EPA Method 524.3 utilizes PT-GC/MS for the analysis of purgeable organic compounds, including TCP, in drinking water, achieving detection limits in the parts-per-trillion (ppt) range when operated in Selected Ion Monitoring (SIM) mode lcms.czysi.comca.gov.

Liquid-Liquid Extraction (LLE): LLE remains a robust method for extracting 1,2,3-trichloropropane from aqueous samples. EPA Method 551.1 employs LLE with GC/Electron Capture Detection (GC/ECD) for the analysis of TCP in drinking water epa.govmoorestown.nj.uslgcstandards.com. Continuous LLE, often using methylene (B1212753) chloride as the solvent, can also be coupled with GC/MS for trace-level analysis ca.gov.

Solid-Phase Microextraction (SPME) and SPE: SPME, particularly Headspace-SPME (HS-SPME), and SPE cartridges (e.g., activated carbon or carbon molecular sieve) have been successfully applied for TCP analysis. Coupling SPE with Purge and Trap (PT) has been shown to significantly enhance enrichment factors and lower detection limits for 1,2,3-trichloropropane, achieving Method Detection Limits (MDLs) as low as 0.11 ng/L (ppt) nih.gov. SPE offers advantages such as reduced solvent usage and simplified sample handling, making it suitable for ultra-trace analysis nih.govmdpi.comup.ac.za.

Matrix Effect Mitigation Strategies in Trichloropropane Quantification

Environmental samples often contain complex matrices that can interfere with the accurate quantification of analytes. Several strategies are employed to mitigate these matrix effects:

Internal Standards: The use of isotopically labeled internal standards, such as 1,2,3-Trichloropropane-D5, is a critical strategy. These standards are added to samples and calibration standards at known concentrations, allowing for the correction of variations in sample preparation, injection volume, and instrument response ca.goveurofinsus.comca.govnih.gov.

Selective Detection: Employing GC/MS with Selected Ion Monitoring (SIM) or Selected Ion Storage (SIS) modes enhances selectivity by focusing on specific ions characteristic of 1,2,3-trichloropropane, thereby reducing interference from co-eluting compounds or matrix components lcms.czeurofinsus.comysi.comca.govysi.comca.gov.

Sample Clean-up: Techniques like passing extracts through a Florisil column or using specific SPE sorbents can remove interfering compounds before instrumental analysis nih.gov.

Method Optimization: Careful optimization of GC parameters (e.g., column selection, temperature programming) and MS conditions is essential to achieve adequate separation and minimize matrix-induced signal suppression or enhancement.

Quality Assurance and Quality Control (QA/QC) in Trichloropropane Analytical Research

Rigorous QA/QC protocols are indispensable for ensuring the reliability and defensibility of analytical data for 1,2,3-trichloropropane. These protocols encompass method validation, instrument calibration, and ongoing performance monitoring.

Method Validation and Calibration: Established methods, such as EPA Methods 504.1, 524.2, 524.3, and 551.1, provide a framework for validation and calibration ca.govlcms.czysi.comca.govysi.comepa.govepa.govlgcstandards.comca.govnih.govrestek.comnemi.govnemc.us. Calibration is typically performed using multi-point calibration standards prepared from primary standards or certified reference materials (CRMs) cpachem.comaccustandard.comca.govrestek.comca.govnsilabsolutions.comnist.govsigmaaldrich.comeraqc.com. The linearity of the calibration curve and the accuracy of the method are assessed through initial demonstrations of capability (IDC) and continuing calibration checks (CCC) ca.govca.gov.

Laboratory Performance Monitoring: Ongoing QA/QC measures include:

Laboratory Reagent Blanks (LRB) / Method Blanks: Analyzed with each batch to ensure reagents and procedures are free from contamination ca.govca.govnasa.govclu-in.org.

Laboratory Fortified Blanks (LFB) / Quality Control Samples (QCS): Analyzed to assess method accuracy and precision, with acceptance criteria typically set for recovery (e.g., 80-120%) and relative standard deviation (RSD) ca.govca.govct.govhanford.gov.

Field Duplicates: Used to evaluate the combined precision of sampling and laboratory procedures ca.govclu-in.org.

Matrix Spikes (MS) / Laboratory Fortified Sample Matrix (LFSM): Used to assess the impact of the sample matrix on analyte recovery ca.govnasa.govhanford.gov.

Surrogate Standards: Added to samples to monitor extraction efficiency and matrix effects ca.govnasa.gov.

Reporting Limits and Detection Limits: Establishing and adhering to appropriate Method Detection Limits (MDLs) and Reporting Limits (RLs) is critical, especially for meeting regulatory requirements that often mandate analysis at very low concentrations (e.g., parts-per-trillion) lcms.czca.govnih.govca.govnj.gov.

Environmental Occurrence, Transport, and Transformation Dynamics of Trichloropropane

Global and Regional Distribution Patterns of Trichloropropane in Environmental Compartments

The distribution of Trichloropropane is widespread, with detections in various environmental media across North America and Europe. environmentalrestoration.wikiiwaponline.com Its presence is often linked to industrial sites, hazardous waste locations, and agricultural areas where fumigants containing TCP as an impurity were used. health.state.mn.usepa.gov

Trichloropropane is a significant contaminant in both groundwater and surface water systems. Due to its physical and chemical properties, it is highly mobile in soil and readily leaches into groundwater. cdc.govenviro.wiki Once in groundwater, it is highly persistent due to low rates of abiotic and biotic degradation. epa.govca.gov

Groundwater: Numerous studies have documented the presence of Trichloropropane in groundwater. In the United States, it has been detected in hundreds of drinking water sources, with concentrations ranging from 0.1 to 100 µg/L. nih.govenvironmentalrestoration.wiki For instance, between 2007 and 2017 in California, 395 active and standby public supply water wells had at least one detection above the state's Maximum Contaminant Level (MCL) of 0.005 µg/L. ca.gov The U.S. Geological Survey detected TCP in 6.5% of 1,237 wells sampled in California. usgs.gov In an agricultural community in Suffolk County, New York, TCP was found in two out of ten groundwater sites at concentrations of 6 and 10 µg/L. nih.gov Its high density causes it to sink in aquifers, where it can exist as a dense non-aqueous phase liquid (DNAPL), acting as a long-term source of contamination. ca.govwikipedia.org

Surface Water: Trichloropropane has also been detected in various surface water bodies. In the Netherlands, monitoring programs have identified TCP in the Rhine, Meuse, and Westerscheldt rivers, and in the Northern Delta Area. nih.govenvironmentalrestoration.wiki Releases to surface water can occur through runoff from contaminated agricultural lands and industrial or hazardous waste sites. cdc.govcdc.gov

Table 1: Reported Concentrations of Trichloropropane in Aquatic Ecosystems

| Location | Water Type | Concentration Range |

| United States | Drinking Water Sources | 0.1 - 100 µg/L nih.govenvironmentalrestoration.wiki |

| California, USA | Public Supply Wells | > 0.005 µg/L ca.gov |

| Suffolk County, NY, USA | Groundwater | 6 - 10 µg/L nih.gov |

| The Netherlands | Surface Water | Detected nih.govenvironmentalrestoration.wiki |

Once it enters the atmosphere, Trichloropropane is expected to exist predominantly in the vapor phase. cdc.gov The primary degradation process in the atmosphere is the gas-phase reaction with photochemically produced hydroxyl radicals. cdc.gov The estimated half-life for this reaction ranges from 15 to 46 days. epa.govepa.gov While data on ambient air concentrations in the United States are limited, the potential for atmospheric transport exists. cdc.gov Due to its moderate volatility, TCP can partition from surface water and moist soil into the atmosphere. enviro.wiki Small amounts of Trichloropropane in the air may be removed by wet deposition (washout by rain), but it is likely to re-enter the atmosphere through volatilization. cdc.gov

Trichloropropane contamination has been identified in soil and sediment, often as a result of industrial waste disposal or the use of agricultural fumigants. nih.gov In California and Hawaii, soil samples from farmlands have shown TCP levels typically ranging from 0.2 to 2 µg/kg. cdc.govnih.gov In some cases, it has been found at depths of at least 10 feet in soil profiles. nih.gov Sediment samples from the EPA's Great Lakes National Program have reported concentrations as high as 4,200 µg/kg. cdc.gov Due to its low soil organic carbon-water (B12546825) partition coefficient, Trichloropropane is not likely to strongly sorb to soil, making it prone to leaching into groundwater. epa.govepa.gov

Physico-Chemical Processes Governing Trichloropropane Environmental Fate

The environmental behavior of Trichloropropane is dictated by a combination of its physical and chemical properties. Its high chemical stability contributes to its persistence in the environment. epa.gov

Table 2: Key Physico-Chemical Properties of Trichloropropane

| Property | Value |

| Molecular Weight | 147.43 g/mol cdc.gov |

| Water Solubility | 1,750 mg/L at 20°C nih.govcdc.gov |

| Vapor Pressure | 3.1 mmHg at 25°C cdc.gov |

| Henry's Law Constant | 3.17 x 10⁻⁴ atm-m³/mol at 25°C cdc.govcdc.gov |

| Log Octanol-Water Partition Coefficient (Kow) | 2.27 cdc.govnih.gov |

| Density | 1.3888 g/cm³ at 20°C cdc.gov |

Volatilization: The moderate vapor pressure and Henry's law constant of Trichloropropane indicate that volatilization is a significant environmental process. cdc.gov It is expected to evaporate readily from surface water and from both moist and dry soil surfaces. epa.govcdc.gov The estimated volatilization half-life from a model pond is approximately 3.5 days. cdc.gov

Sorption: Trichloropropane has a low tendency to adsorb to soil and sediment. enviro.wikiepa.gov Its estimated soil organic carbon partition coefficient (Koc) is low, which suggests high mobility in soil. cdc.gov This lack of significant sorption is a key factor in its propensity to leach from soil into groundwater. cdc.govepa.gov

Hydrolysis: Hydrolysis is not a significant degradation pathway for Trichloropropane under typical environmental conditions. enviro.wiki The compound is highly stable in water, with a reported hydrolysis half-life of 44 years at a pH range of 5 to 9 and a temperature of 25°C. cdc.gov Some studies suggest the half-life could be in the order of hundreds of years under neutral environmental conditions. nih.gov Degradation through hydrolysis is only considered favorable at high pH and/or high temperatures. enviro.wikiacs.org

Photolysis: Direct photolysis of Trichloropropane in water or on soil surfaces is not expected to be a significant removal process. cdc.gov However, in the atmosphere, it is subject to indirect photolysis through reactions with hydroxyl radicals. nih.govepa.gov This process has an estimated half-life of about 15 days, making it the primary degradation route in the atmosphere. nih.goveurofinsus.com

Biogeochemical Cycling and its Influence on Trichloropropane Behavior

The environmental behavior of 1,2,3-trichloropropane (B165214) (TCP) is significantly influenced by overarching biogeochemical cycles, which describe the movement and transformation of chemical substances through the Earth's biotic (biosphere) and abiotic (lithosphere, atmosphere, and hydrosphere) compartments. wikipedia.org TCP's journey through the environment is dictated by its physicochemical properties and its interactions with these natural cycles. nih.gov Due to its volatility and resistance to degradation, TCP can cycle between different environmental media. nih.gov It has a tendency to evaporate from surface water and moist soil into the atmosphere. cdc.govenviro.wiki In the atmosphere, it can be transported and subsequently returned to land and water through precipitation, a process known as washout. nih.govcdc.gov

The water cycle is a primary driver of TCP transport. Because of its relatively high water solubility and low soil organic carbon-water partition coefficient (Koc), TCP is not likely to strongly adsorb to soil and can readily leach into groundwater. cdc.govepa.govca.gov This high mobility in soil and water makes it a persistent groundwater contaminant. enviro.wikica.gov Once in groundwater, its low rates of abiotic and biotic degradation allow it to remain for long periods. epa.govca.govepa.gov The carbon cycle's influence is seen in the interactions between TCP and natural organic matter and in the microbial processes that can lead to its degradation. researchgate.netlibretexts.org

Interactions of Trichloropropane with Natural Organic Matter

The interaction between trichloropropane and natural organic matter (NOM) in soil and aquatic systems is a key factor governing its transport and fate. TCP generally exhibits a low affinity for sorption to soil organic carbon. epa.govepa.gov This is quantified by its low soil organic carbon-water partition coefficient (Koc), estimated to be around 98, which leads to its high mobility in soil and a significant potential to leach into groundwater. cdc.gov

While TCP does not bind strongly, the presence of NOM can still influence its degradation. In some remediation scenarios, the presence of organic matter has been observed to decrease the degradation rate of TCP. For instance, in one study, the removal efficiency of TCP was significantly reduced in the presence of organic matter. researchgate.net This suggests that NOM may compete for reactive sites on degrading agents or potentially shield TCP from degradation processes. The low partitioning to organic matter also means that bioaccumulation and biomagnification in food chains are expected to be of minor importance. nih.gov

Role of Microbial Communities in Trichloropropane Environmental Cycling

Microbial communities play a critical, albeit often slow, role in the environmental cycling and degradation of trichloropropane. Although TCP is highly recalcitrant, certain microorganisms have demonstrated the ability to transform it under specific conditions. nih.govnih.gov No naturally occurring organisms have been found that can use TCP as a sole source of carbon and energy for growth under aerobic conditions. nih.govresearchgate.netresearchgate.net However, several biotransformation pathways have been identified.

Anaerobic Biodegradation: Under anaerobic conditions, some microbial communities can use TCP as an electron acceptor in a process called reductive dechlorination. nih.govresearchgate.netmicrobe.com This involves the sequential removal of chlorine atoms. For example, certain strains of Dehalogenimonas and Dehalococcoides can utilize chlorinated propanes for growth through halorespiration. microbe.com The process can transform 1,2,3-trichloropropane into less chlorinated, and sometimes unstable, intermediates like allyl alcohol. microbe.com

Aerobic Cometabolism: Aerobic degradation of TCP primarily occurs through cometabolism, where the microbe degrades the compound but gains no energy from it. This process is often mediated by broad-specificity oxygenase enzymes.

Methane Monooxygenase (MMO): Methanotrophic bacteria, such as Methylosinus trichosporium OB3b, which produce soluble methane monooxygenase (sMMO), can co-oxidize TCP, converting it to dichloropropanols. nih.govmicrobe.com However, TCP is considered a poor substrate for this enzyme compared to other pollutants like trichloroethylene. nih.gov

Propane (B168953) Monooxygenase (PrMO): Propane-oxidizing bacteria have also been shown to cometabolically degrade TCP, likely via the action of propane monooxygenase. microbe.comnih.gov Studies have demonstrated that resting cells of propane-oxidizing bacteria can degrade TCP, and this activity is inhibited by acetylene, a known PrMO inhibitor. nih.gov

Other Oxygenases: Mixed cultures of bacteria that degrade aromatic hydrocarbons, utilizing enzymes like toluene monooxygenase and toluene dioxygenase, have also shown the ability to cometabolize TCP. microbe.com

Engineered Microorganisms: Due to the slow rates of natural degradation, significant research has focused on genetically engineering microorganisms for more efficient TCP bioremediation. nih.govnih.gov Scientists have successfully engineered a strain of Pseudomonas putida to mineralize TCP aerobically by introducing a synthetic biodegradation pathway. researchgate.net Another approach involved using directed evolution to improve the activity of a haloalkane dehalogenase enzyme from a Rhodococcus species, which was then expressed in Agrobacterium radiobacter AD1, enabling the new strain to use TCP as its sole carbon and energy source. nih.gov The critical first step in this aerobic pathway is the dehalogenation of TCP to 2,3-dichloro-1-propanol (B139626). nih.gov

The table below summarizes the key microbial processes involved in TCP degradation.

| Degradation Process | Conditions | Key Microorganisms/Enzymes | Mechanism |

| Reductive Dechlorination | Anaerobic | Dehalogenimonas spp., Dehalococcoides spp. | TCP is used as an electron acceptor, leading to the removal of chlorine atoms. |

| Cometabolism | Aerobic | Methanotrophs (Methylosinus trichosporium OB3b), Propane-oxidizing bacteria, Aromatic hydrocarbon degraders | Broad-specificity enzymes (sMMO, PrMO, Toluene Monooxygenase) oxidize TCP without providing energy for microbial growth. |

| Engineered Mineralization | Aerobic | Engineered Pseudomonas putida, Engineered Agrobacterium radiobacter | Introduction of synthetic pathways or evolved enzymes (Haloalkane Dehalogenase) allows the organism to use TCP for growth. |

Predictive Modeling of Trichloropropane Transport and Fate in Environmental Systems

Predictive modeling is a crucial tool for assessing the potential impact and long-term behavior of trichloropropane in the environment. These models use mathematical equations to simulate the physical, chemical, and biological processes that govern the transport and transformation of contaminants in soil, groundwater, surface water, and air. dtu.dk For a compound like TCP, models are essential for understanding its movement from source zones, predicting concentration levels at receptor points (like drinking water wells), and evaluating the effectiveness of potential remediation strategies. enviro.wiki

Development of Environmental Transport Models for Trichloropropane

Environmental transport models for TCP are developed by integrating the compound's specific chemical properties with the characteristics of the environmental system being studied. The models are typically based on mass balance equations that account for key fate and transport processes. dtu.dk

Key processes included in TCP fate and transport models are:

Advection and Dispersion: Simulating the movement of TCP with flowing groundwater or surface water and its spreading within the medium.

Sorption: Quantifying the partitioning of TCP between the dissolved phase and solid phases (soil or sediment particles), typically using the low Koc value which indicates high mobility. cdc.gov

Volatilization: Modeling the transfer of TCP from surface water or moist soil to the atmosphere, governed by its Henry's Law constant. cdc.gov

Degradation: Incorporating rates of transformation through both biotic (microbial) and abiotic pathways. For TCP, these rates are generally low under natural conditions. epa.govepa.gov Models may include terms for aerobic cometabolism and anaerobic reductive dechlorination. nih.govmicrobe.com

These models can range in complexity from simple screening-level models, which use basic dilution calculations, to complex, multi-dimensional numerical models that solve coupled partial differential equations describing fluid flow and contaminant transport. dtu.dk Data inputs for these models include hydrogeological parameters (e.g., hydraulic conductivity, groundwater velocity), soil properties (e.g., organic carbon content, porosity), and chemical-specific parameters for TCP (e.g., solubility, degradation rates).

Uncertainty Analysis in Trichloropropane Fate Modeling

All environmental models are subject to uncertainty, and understanding these uncertainties is critical for interpreting model predictions and making informed decisions. nih.govresearchgate.net Uncertainty analysis in TCP fate modeling aims to quantify the degree of confidence in the model's output based on the uncertainty in its inputs and structure. dtu.dk

Sources of uncertainty in TCP modeling can be categorized as:

Parameter Uncertainty: The values used for input parameters, such as degradation rates, soil partition coefficients, and hydrogeological properties, are often not known with certainty. They can be derived from laboratory experiments, field measurements, or estimations from quantitative structure-property relationships (QSPRs), each with its own associated uncertainty. nih.gov

Model Uncertainty: The model itself is a simplification of a complex reality. The mathematical equations may not perfectly represent all the relevant processes, or some processes may be omitted entirely. nih.gov This is a significant source of uncertainty in modeling the biodegradation of TCP, where microbial activity can be highly variable and difficult to predict.

Scenario Uncertainty: This relates to the definition of the problem being modeled, including the location and magnitude of the contamination source, future land use, and climatic conditions.

To address these uncertainties, modelers often employ probabilistic approaches, such as Monte Carlo analysis. dtu.dknih.govdtu.dk In this method, instead of using single values for input parameters, probability distributions are assigned to them. The model is then run hundreds or thousands of times, each time drawing a random set of parameters from their distributions. The result is not a single prediction but a range of possible outcomes with associated probabilities, providing a more realistic assessment of risk and potential environmental concentrations. dtu.dk Sensitivity analysis is often performed alongside uncertainty analysis to identify which input parameters have the most significant impact on the model's predictions, helping to prioritize data collection efforts. dtu.dk

Advanced Degradation and Remediation Technologies for Trichloropropane Contamination

Biological Remediation Strategies for Trichloropropane

Biological remediation leverages the metabolic capabilities of microorganisms or plants to transform or remove contaminants. For TCP, these strategies are particularly relevant due to its persistence and the limitations of conventional physicochemical methods.

Microbial Degradation Pathways of Trichloropropane

The biodegradation of TCP is complex, as no naturally occurring microorganisms are known to efficiently utilize it as a sole carbon and energy source under aerobic conditions enviro.wikinih.gov. However, research has identified several pathways and mechanisms through which TCP can be transformed, primarily involving dehalogenation.

While direct aerobic growth on TCP is rare, certain bacteria can degrade it through cometabolism or anaerobic reductive dechlorination.

Anaerobic Reductive Dechlorination: Under anaerobic conditions, TCP can be biodegraded via reductive dechlorination, often facilitated by Dehalogenimonas (Dhg) species. This process involves the sequential removal of chlorine atoms, with TCP acting as an electron acceptor. While effective, the kinetics are generally slower compared to other chlorinated volatile organic compounds (CVOCs) enviro.wiki. Bioaugmentation cultures containing Dehalogenimonas species, such as KB-1 Plus and SiREM, are commercially available and have been implemented for TCP-contaminated groundwater remediation enviro.wikisiremlab.com.

Aerobic Cometabolism: Some microorganisms, like the ammonia-oxidizing bacterium Nitrosomonas europaea, have demonstrated slow aerobic cometabolism of TCP. This involves the fortuitous biotransformation by enzymes that are not specifically dedicated to TCP degradation but possess broad substrate specificity enviro.wikinih.gov.

Enzymatic Hydrolysis: Research has also identified enzymatic hydrolysis as a key step in TCP biodegradation, where haloalkane dehalogenases catalyze the removal of a chlorine atom, converting TCP into 2,3-dichloro-1-propanol (B139626) (DCP) nih.govasm.org.

The primary enzymatic mechanism initiating TCP biodegradation involves dehalogenation.

Haloalkane Dehalogenases (DhaA): Enzymes like DhaA from Rhodococcus rhodochrous have been extensively studied for their ability to hydrolyze carbon-halogen bonds in TCP, releasing chloride ions and forming 2,3-dichloro-1-propanol (DCP) nih.govasm.orgacs.org. Further enzymatic steps are required to fully mineralize TCP. A synthetic pathway utilizing engineered haloalkane dehalogenase (DhaA31), haloalcohol dehalogenase (HheC), and epoxide hydrolase (EchA) has been developed to convert TCP to glycerol (B35011) acs.orgmuni.cz. This pathway involves a series of reactions:

Dehalogenation: TCP is converted to 2,3-dichloro-1-propanol (DCP) by a haloalkane dehalogenase.

Dehalogenation/Hydrolysis: DCP is further dehalogenated or hydrolyzed to epichlorohydrin (B41342) (ECH) or related intermediates.

Epoxide Hydration: ECH is hydrated to glycerol. The efficiency of this pathway can be enhanced by using engineered enzymes with improved activity, such as the DhaA31 mutant, which is significantly more active in dehalogenating TCP nih.govacs.org.

| Enzyme | Source Organism | Primary Reaction Catalyzed | Intermediate/Product |

| Haloalkane Dehalogenase (e.g., DhaA31) | Rhodococcus rhodochrous | Hydrolytic dehalogenation of TCP | 2,3-dichloro-1-propanol (DCP) |

| Haloalcohol Dehalogenase (HheC) | Agrobacterium radiobacter AD1 | Dehalogenation/hydrolysis of haloalcohols | Epichlorohydrin (ECH) |

| Epoxide Hydrolase (EchA) | Agrobacterium radiobacter AD1 | Hydration of epoxides | Glycerol |

Gene Expression: The expression of genes encoding these dehalogenases is crucial for TCP biodegradation. Research has focused on expressing these genes in suitable host organisms to create efficient biocatalysts. For instance, the dhaA31 gene, encoding an engineered haloalkane dehalogenase with improved TCP degradation activity, was cloned and expressed under a constitutive promoter in Pseudomonas putida MC4, leading to a strain capable of aerobic TCP bioremediation muni.cznih.govresearchgate.net.

Bioaugmentation and Biostimulation Techniques for Trichloropropane

Bioaugmentation and biostimulation are strategies to enhance the natural biodegradation processes in contaminated environments.

Bioaugmentation: This involves introducing specific, pre-selected microorganisms or microbial consortia with known TCP-degrading capabilities into the contaminated site enviro.wikisiremlab.commdpi.com. Commercially available bioaugmentation cultures containing Dehalogenimonas species are used for anaerobic reductive dechlorination of TCP enviro.wikisiremlab.com. For example, SiREM offers cultures like KB-1 Plus and DGG Plus that target chlorinated propanes, including TCP siremlab.com.

Biostimulation: This technique enhances the activity of indigenous microorganisms by providing them with necessary nutrients, electron donors, or electron acceptors. For anaerobic bioremediation of TCP, biostimulation often involves adding fermentable organic substrates, such as lactate (B86563) or vegetable oil, to create reducing conditions and supply hydrogen as an electron donor required for reductive dechlorination enviro.wikigeosyntec.com. Studies have shown that biostimulation with yeast extract can enhance TCP dechlorination researchgate.net.

Phytoremediation Potential for Trichloropropane-Contaminated Sites

Phytoremediation utilizes plants to remove, degrade, or stabilize contaminants in soil and water mdpi.comslu.se. While direct research on phytoremediation of TCP is limited, the general principles apply. Plants can potentially:

Phytoextraction: Absorb and accumulate contaminants in their tissues.

Phytodegradation: Degrade contaminants through plant enzymes or associated rhizosphere microorganisms.

Phytostabilization: Reduce contaminant mobility by immobilizing them in the soil through root exudates or precipitation.

TCP is not expected to bioaccumulate significantly in plants or aquatic organisms due to its low estimated bioconcentration factor (BCF) epa.gov. However, plants can influence the subsurface environment, potentially creating conditions that favor microbial degradation. Further research is needed to identify plant species and optimize conditions for effective TCP phytoremediation.

Genetic and Metabolic Engineering for Enhanced Trichloropropane Biodegradation

Genetic and metabolic engineering offers powerful tools to overcome the limitations of natural microbial degradation of TCP, such as low degradation rates and incomplete mineralization.

Directed Evolution of Enzymes: Techniques like directed evolution can be used to improve the catalytic efficiency and substrate specificity of key enzymes involved in TCP degradation, such as haloalkane dehalogenases nih.govasm.org. For example, a mutant haloalkane dehalogenase (DhaA31) was developed with significantly enhanced activity towards TCP compared to the wild-type enzyme nih.govacs.org.

Metabolic Engineering of Host Organisms: By introducing genes encoding crucial enzymes into robust microbial hosts, engineered strains can be created that efficiently degrade TCP. For instance, Agrobacterium radiobacter AD1, which can metabolize DCP, was engineered to express an improved haloalkane dehalogenase gene (dhaA31), enabling it to utilize TCP as a sole carbon and energy source under aerobic conditions nih.govasm.orgmuni.cznih.govrug.nl. This approach has led to the development of whole-cell biocatalysts for aerobic bioremediation of TCP.

Synthetic Pathways: The assembly of complete degradation pathways using enzymes from different organisms, as demonstrated by the five-step synthetic pathway converting TCP to glycerol using enzymes from Rhodococcus rhodochrous and Agrobacterium radiobacter, represents a significant advancement in metabolic engineering for pollutant degradation acs.orgmuni.cz. Immobilization of these enzyme systems further enhances their stability and reusability for remediation applications acs.orgmuni.cz.

Theoretical and Computational Chemistry Studies of Trichloropropane

Quantum Chemical Calculations of Trichloropropane Electronic Structure and Reactivity

Quantum chemical calculations offer fundamental insights into the electronic distribution, bonding, and energetic landscape of molecules. For trichloropropane, these methods are employed to understand its inherent stability, potential reaction sites, and the energy barriers associated with various chemical transformations.

Density Functional Theory (DFT) has been a cornerstone in studying the reactivity and degradation pathways of 1,2,3-Trichloropropane (B165214) (1,2,3-TCP) infinitylearn.comnih.govrsc.orgechemi.comgauthmath.com. DFT calculations allow for the investigation of reaction mechanisms by modeling transition states and calculating activation energies and free energies of reaction. Research has utilized DFT to compare the thermodynamic favorability of different degradation routes for 1,2,3-TCP under reducing conditions. These studies consistently indicate that pathways involving β-elimination, leading to the formation of allyl chloride, followed by hydrogenolysis to propene, are thermodynamically favored infinitylearn.comnih.govrsc.org. The use of various DFT functionals, such as B3LYP, PBE0, and PBE96, has been explored, with results showing that while specific energy values can vary, the relative favorability of reaction pathways remains consistent across different theoretical levels infinitylearn.comnih.gov. DFT also aids in understanding the electronic structure, including charge distribution and frontier molecular orbitals, which are critical for predicting reactivity.

Ab Initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, provide a rigorous framework for molecular modeling and electronic structure calculations. For trichloropropane, Ab Initio calculations have been instrumental in determining precise thermochemical properties, such as enthalpies of formation, entropies, and Gibbs free energies of reaction, for various degradation processes doubtnut.comnih.govacs.orgresearchgate.netacs.org. These studies have investigated pathways including reductive dechlorination, reductive β-elimination, dehydrochlorination, and nucleophilic substitution by hydroxyl ions (OH⁻). The calculations reveal that reductive β-elimination is generally the most thermodynamically favorable pathway for 1,2,3-TCP, often exhibiting a more negative Gibbs free energy change compared to other routes nih.govacs.orgresearchgate.net. For example, ΔG° values for reductive β-elimination are estimated to be around −32 kcal/mol, with reductive dechlorination and dehydrochlorination also showing significant favorability (≈ −27 kcal/mol) nih.govacs.orgresearchgate.net. These Ab Initio studies provide high-accuracy data that can validate DFT findings and offer deeper insights into the energetic requirements of these transformations.

Molecular Dynamics Simulations of Trichloropropane Interactions in Various Media

Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in solution and their interactions with surfaces. These simulations track the motion of atoms and molecules over time, providing insights into solvation dynamics, diffusion, and adsorption processes. However, specific computational studies employing MD simulations to investigate the solvation dynamics or adsorption mechanisms of trichloropropane were not prominently identified in the retrieved literature. While MD is a widely used technique for studying solvation and adsorption in general researchgate.netmdpi.commdpi.comrsc.orgpsu.eduaip.orgnih.gov, detailed applications specifically focusing on trichloropropane's interactions with aqueous or organic phases, or its adsorption onto environmental interfaces, were not found within the scope of this search.

Computational Elucidation of Trichloropropane Reaction Mechanisms and Kinetics

Data Tables

The following table summarizes the calculated free energy changes for key degradation pathways of 1,2,3-Trichloropropane, as determined by quantum chemical calculations. These values indicate the thermodynamic favorability of each process under standard conditions.

Table 1: Calculated Free Energies of Degradation Pathways for 1,2,3-Trichloropropane

| Reaction Pathway | Calculated ΔG° (kcal/mol) | Primary Reference |

| Reductive β-elimination | ≈ −32 | nih.govacs.orgresearchgate.net |

| Reductive dechlorination (Hydrogenolysis) | ≈ −27 | nih.govacs.orgresearchgate.net |

| Dehydrochlorination | ≈ −27 | nih.govacs.orgresearchgate.net |

| Nucleophilic substitution by OH⁻ | ≈ −25 | nih.govacs.orgresearchgate.net |

Note: Values are approximate and represent standard state conditions (298.15 K, 1 bar). The relative favorability indicates the thermodynamic driving force for each reaction.

Compound List

Prediction of Degradation Pathways and Intermediates for Trichloropropane

Computational studies have been instrumental in predicting the degradation pathways of 1,2,3-trichloropropane (TCP) under various environmental conditions, especially in reducing environments. Reductive dechlorination is identified as a characteristic degradation pathway for halogenated aliphatic compounds like TCP. Density Functional Theory (DFT) calculations have been employed to compare various potential reduction and elimination pathways for TCP. These studies consistently suggest that the thermodynamically favored pathway involves β-elimination of TCP to form allyl chloride, followed by hydrogenolysis of allyl chloride to produce propene. nih.govenviro.wikirsc.orgresearchgate.netpnnl.govrsc.orgresearchgate.net This predicted pathway aligns with experimental observations using zerovalent zinc (Zn⁰) as a reductant, which also indicated the formation of allyl chloride and propene as primary products. nih.govenviro.wikirsc.orgresearchgate.netpnnl.govrsc.org

While β-elimination is favored, other degradation routes such as direct reductive dechlorination and dehydrochlorination are also energetically feasible, albeit generally less favorable than β-elimination. researchgate.netnih.govacs.org For instance, calculations of reaction energies indicate that reductive β-elimination has a Gibbs free energy of reaction (ΔG°rxn) of approximately −32 kcal/mol, followed by reductive dechlorination (ΔG°rxn ≈ −27 kcal/mol) and dehydrochlorination (ΔG°rxn ≈ −27 kcal/mol). researchgate.netnih.govacs.org Nucleophilic substitution by hydroxide (B78521) ions (OH⁻) is also a possible pathway, with a predicted ΔG°rxn of approximately −25 kcal/mol. researchgate.netnih.govacs.org Importantly, the initial step of electron transfer in reduction reactions has been found to be energetically unfavorable under standard conditions (ΔG°rxn ≈ +15 kcal/mol), suggesting that reduction by natural attenuation might be limited unless specific conditions, such as higher pH values, are met. researchgate.netnih.govacs.org

Key intermediates identified through these computational and experimental investigations include allyl chloride, 1,2-dichloropropane, and 1,3-dichloropropane, with allyl chloride being a particularly significant intermediate in the dominant β-elimination pathway. rsc.org

Table 1: Predicted Degradation Pathways of 1,2,3-Trichloropropane

| Pathway | Primary Intermediate(s) | Predicted Favorability (ΔG°rxn) | Supporting Evidence |

| β-Elimination & Hydrogenolysis | Allyl chloride, Propene | Highly Favorable (−32 kcal/mol) | DFT calculations, experimental validation with Zn⁰ |

| Reductive Dechlorination | Dichloropropanes, Chloropropenes | Favorable (−27 kcal/mol) | DFT calculations |

| Dehydrochlorination | Chloropropenes | Favorable (−27 kcal/mol) | DFT calculations |

| Nucleophilic Substitution | Chloropropanols | Moderately Favorable (−25 kcal/mol) | DFT calculations |

| Initial Electron Transfer | Dichloroallyl radicals (e.g., C•H₂−CHCl−CH₂Cl) | Unfavorable (+15 kcal/mol) | DFT calculations (under standard conditions) |

Calculation of Transition States and Activation Energies for Trichloropropane Transformations

Understanding the kinetics of TCP degradation requires the calculation of transition states and activation energies for individual reaction steps. While specific activation energy values for every step of TCP transformation are not exhaustively detailed in all general computational studies, the methodologies employed inherently involve the determination of these parameters. Techniques like DFT and ab initio electronic structure calculations are used to map out reaction coordinate diagrams, which explicitly identify transition states—the highest energy points along a reaction pathway. nih.govenviro.wikirsc.orgresearchgate.netpnnl.govrsc.orgacs.org The energy difference between the reactants and these transition states constitutes the activation energy, dictating the rate of the reaction. osti.govwikipedia.orglibretexts.org

Table 2: Energetic Parameters of Key Trichloropropane Transformations (Illustrative)

| Reaction Step/Pathway Component | Computational Method | Parameter (Typical) | Illustrative Value | Reference |

| Reductive β-Elimination | DFT | ΔG°rxn | −32 kcal/mol | researchgate.netnih.govacs.org |

| Reductive Dechlorination | DFT | ΔG°rxn | −27 kcal/mol | researchgate.netnih.govacs.org |

| Dehydrochlorination | DFT | ΔG°rxn | −27 kcal/mol | researchgate.netnih.govacs.org |

| Nucleophilic Substitution (OH⁻) | DFT | ΔG°rxn | −25 kcal/mol | researchgate.netnih.govacs.org |

| Initial Electron Transfer | DFT | ΔG°rxn | +15 kcal/mol | researchgate.netnih.govacs.org |

Cheminformatics and Machine Learning Applications in Trichloropropane Research

The fields of cheminformatics and machine learning (ML) offer powerful tools for analyzing chemical data, predicting molecular properties, and understanding complex environmental behaviors, including those of compounds like 1,2,3-trichloropropane. These disciplines leverage computational algorithms to extract meaningful information from large datasets, enabling predictive modeling and pattern recognition. researchgate.netnih.govnih.govbiorxiv.orgamazon.com By integrating chemical structure information with sophisticated algorithms, researchers can develop models to predict reactivity, environmental fate parameters, and potential degradation pathways, thereby accelerating research and informing risk assessment and remediation strategies. nih.govamazon.com

Predictive Modeling of Trichloropropane Reactivity and Fate Parameters

Predictive modeling using cheminformatics and ML techniques is crucial for understanding the environmental fate and reactivity of TCP. Quantitative Structure-Property Relationship (QSPR) models, for instance, correlate a molecule's structure with its physical, chemical, and environmental properties. nih.govamazon.com These models can be trained on existing data to predict parameters such as hydrolysis rate constants, adsorption coefficients, and biodegradability, which are vital for assessing TCP's persistence and transport in the environment. epa.govfrontiersin.org

Machine learning algorithms, including Support Vector Machines (SVMs) and neural networks, are employed to build these predictive models. nih.govbiorxiv.org Conformal prediction, a method that calibrates ML model outputs, is particularly valuable for generating reliable prediction intervals and assessing the applicability domain of models, providing a measure of confidence in the predictions for compounds like TCP. nih.govbiorxiv.org By applying these methods, researchers can anticipate how TCP will behave under various environmental conditions, such as its susceptibility to different degradation mechanisms or its potential for leaching into groundwater.

Table 3: Cheminformatics/ML Applications for Predicting Trichloropropane Fate and Reactivity

| Application Area | Predicted Parameter | Methodologies Used | Potential Impact |

| Environmental Fate Prediction | Persistence, Biodegradability, Hydrolysis Rates | QSPR, Regression Models (e.g., SVM, Random Forest) | Estimating environmental half-life, understanding persistence in soil and water. |

| Reactivity Prediction | Reaction rates, Degradation pathway favorability | QSAR, DFT-guided ML, Transition State Prediction | Identifying effective remediation agents and conditions, predicting transformation products. |

| Transport Modeling | Sorption coefficients, Volatilization rates | QSPR, ML models trained on physicochemical properties | Predicting movement through soil, potential for groundwater contamination. |

| Uncertainty Quantification | Prediction intervals, Confidence in predictions | Conformal Prediction, Bayesian Methods | Providing reliable estimates and understanding the confidence in predicted fate and reactivity parameters. |

| Data-driven Discovery | Novel degradation pathways, Reactivity correlations | ML on experimental/computational data, Pattern Recognition | Discovering new insights into TCP behavior, optimizing experimental design. |

Data Mining and Pattern Recognition in Large-Scale Trichloropropane Datasets

Data mining and pattern recognition techniques are essential for extracting valuable insights from the growing volume of experimental, observational, and computational data related to 1,2,3-trichloropropane. These methods enable the identification of complex relationships, trends, and anomalies within datasets that might not be apparent through traditional analysis. serdp-estcp.miljptcp.comresearchgate.netstackoverflow.comiosrjournals.org

For TCP, data mining can be applied to large environmental monitoring datasets to identify patterns associated with contamination sources, transport mechanisms, or the effectiveness of remediation efforts. serdp-estcp.mil For example, analyzing spatial and temporal concentration data might reveal patterns indicative of specific industrial releases or agricultural practices that led to TCP contamination. serdp-estcp.mil Pattern recognition algorithms can also be used to classify different types of environmental samples or to correlate specific chemical signatures with known sources. serdp-estcp.miljptcp.comresearchgate.net Furthermore, by mining large datasets from previous computational studies or experimental results, researchers can uncover previously unrecognized correlations between molecular structure and reactivity, or identify subtle patterns in degradation product formation. researchgate.netstackoverflow.com

Socio Economic and Policy Implications in Trichloropropane Research and Development

Influence of Regulatory Frameworks on Trichloropropane Research Priorities

Regulatory actions have been a primary driver in elevating Trichloropropane from a chemical of niche industrial use to a priority for environmental research and remediation. The establishment of legal frameworks and health advisories at both federal and state levels has directly influenced the direction and funding of scientific inquiry into this contaminant.

Impact of Environmental Regulations on Remediation Technology Development for Trichloropropane

The persistent nature and potential carcinogenicity of Trichloropropane have led to its inclusion in key environmental regulations, which in turn has spurred the development of innovative remediation technologies. The U.S. Environmental Protection Agency (EPA) has not established a federal Maximum Contaminant Level (MCL) for TCP in drinking water, but it has listed it on the Contaminant Candidate List (CCL) and the Unregulated Contaminant Monitoring Rule (UCMR). nih.gov These actions, along with the establishment of stringent state-level MCLs, such as California's, have created a regulatory imperative for effective treatment solutions.

This regulatory pressure has directly catalyzed research and development into a variety of remediation technologies, including:

Granular Activated Carbon (GAC): GAC is a widely used technology for removing organic contaminants from water. hawaii.edu However, research has shown that TCP has a low to moderate adsorption capacity, which can necessitate larger GAC systems and increase treatment costs. nih.gov This has driven research into more effective and cost-efficient carbon-based sorbents. hawaii.edu

In-Situ Chemical Oxidation (ISCO): ISCO is an aggressive remediation technology that uses strong oxidants to destroy contaminants in the subsurface. researchgate.net It has been applied to sites with chlorinated solvents and can be a rapid and effective treatment method. researchgate.net The technology can be implemented with readily available equipment, making it a viable option for rapid cleanup to support property redevelopment. researchgate.net

Bioremediation: This approach utilizes microorganisms to break down hazardous substances. clu-in.org For chlorinated solvents like TCP, both anaerobic and aerobic co-metabolic processes are being explored. nih.gov Research in this area, supported by programs like the National Institute of Environmental Health Sciences (NIEHS) Superfund Research Program, is looking into integrating materials science to enhance the efficiency of bioremediation. clu-in.org

Funding Landscapes and Policy Incentives for Trichloropropane Academic Inquiry

Academic research into Trichloropropane is supported by a variety of federal programs and policy incentives aimed at addressing environmental contamination. While not always specific to TCP, these funding streams are crucial for advancing the fundamental science needed for its remediation.

Key funding sources and policy incentives include:

U.S. Environmental Protection Agency (EPA): The EPA's Brownfields Program provides grants for the assessment and cleanup of contaminated properties. epa.gov Additionally, the Infrastructure Investment and Jobs Act has allocated significant funding to address emerging contaminants, which can be accessed through programs like the Clean Water State Revolving Fund (CWSRF) and the Drinking Water State Revolving Fund (DWSRF). cameron-cole.com

Department of Energy (DOE): The DOE's Environmental Remediation Sciences Program supports fundamental research to understand and predict the transport of subsurface contaminants at DOE sites, which can include compounds like TCP. grants.gov

National Institute of Environmental Health Sciences (NIEHS): The Superfund Research Program funds university-based research on hazardous substances, including the development of sustainable remediation solutions that integrate approaches like bioremediation and materials science. clu-in.org

Bipartisan Infrastructure Law: This legislation provides substantial funding for plugging, remediating, and restoring orphaned well sites, which can be sources of groundwater contamination. hartenergy.com

These funding opportunities incentivize academic institutions to pursue research that addresses critical knowledge gaps in the behavior, fate, and treatment of contaminants like Trichloropropane. grants.gov

Economic Assessments of Trichloropropane Remediation Technologies

The selection of a remediation strategy for a Trichloropropane-contaminated site is heavily influenced by economic considerations. Cost-benefit analyses and life cycle assessments are critical tools for evaluating the financial and environmental performance of different treatment options.

Cost-Benefit Analysis of Advanced Treatment Methods for Trichloropropane

A thorough cost-benefit analysis of remediation technologies for Trichloropropane involves evaluating not only the direct capital and operational costs but also the economic benefits of regulatory compliance, improved public health, and restored property values.

| Remediation Technology | Estimated Costs | Factors Influencing Cost | Potential Benefits |

| Granular Activated Carbon (GAC) | High initial capital expenditures, ranging from hundreds of thousands to millions of dollars depending on plant size. researchgate.net | Frequency of carbon replacement (TCP's lower adsorption can increase this), raw material costs, and energy for regeneration. nih.govhawaii.edu | Effective removal of a wide range of organic contaminants, established technology with predictable performance. hawaii.eduresearchgate.net |

| In-Situ Chemical Oxidation (ISCO) | Median cost reported as $94/yd³ in a database of case studies. cluin.org | Type and amount of oxidant required, site geology (less effective in heterogeneous materials), and number of applications needed. cluin.orgcrccare.com | Rapid and aggressive treatment, can destroy contaminant mass rather than just transferring it to another medium. researchgate.netclu-in.org |

| Bioremediation | Generally considered a lower-cost alternative to traditional methods like pump-and-treat. nih.gov | Need for nutrient and/or microbial amendments, time required to achieve cleanup goals, and monitoring requirements. clu-in.org | Sustainable approach, potential for complete mineralization of contaminants, and positive public perception. nih.gov |

Interactive Data Table: Cost-Benefit Factors for TCP Remediation

Users can filter by technology to see a summary of cost and benefit considerations.

Life Cycle Assessment (LCA) Studies for Trichloropropane Related Processes

Life Cycle Assessment (LCA) provides a more holistic view of the environmental performance of a remediation technology by evaluating its impacts from cradle to grave. researchgate.net This includes the energy and materials used in manufacturing equipment and reagents, transportation, on-site operations, and waste disposal.

While LCA studies specifically for Trichloropropane remediation are still emerging, research on other chlorinated compounds offers valuable insights. For instance, studies comparing bioremediation to incineration for PCB-contaminated soils found that bioremediation had a significantly lower environmental footprint, particularly in terms of global warming potential. researchgate.net

| Remediation Technology | Potential Life Cycle Environmental Impacts |

| Granular Activated Carbon (GAC) | Energy consumption for manufacturing and thermal regeneration of activated carbon, transportation of materials. |

| In-Situ Chemical Oxidation (ISCO) | Production of strong oxidants, potential for mobilization of other contaminants like metals, and impacts from transportation of chemicals to the site. crccare.com |

| Bioremediation | Production and transportation of nutrients or microbial cultures, potential for the formation of intermediate breakdown products. |

A life cycle approach encourages the selection of remediation strategies that not only effectively treat the contamination but also minimize the secondary environmental impacts of the cleanup process itself. researchgate.net

Research Ethics and Public Engagement in Trichloropropane Studies

Addressing Trichloropropane contamination involves significant ethical considerations and necessitates robust public engagement. The potential health risks associated with exposure, coupled with the complexities and costs of remediation, underscore the importance of involving affected communities in the decision-making process.

Ethical research in this context is guided by principles of environmental justice, which calls for the fair distribution of environmental benefits and burdens, ensuring that no community is disproportionately affected by contamination or the remediation process. sustainability-directory.com There is also a component of intergenerational equity, recognizing the responsibility to protect groundwater resources for future generations. sustainability-directory.com

Effective public engagement in Trichloropropane studies and remediation projects involves several key strategies:

Early and Continuous Involvement: Engaging the public from the initial stages of a project is crucial for building trust and ensuring that community concerns are addressed. ca.gov

Transparent Communication: Providing clear and accessible information about the risks of Trichloropropane, the proposed research or remediation activities, and the potential outcomes is essential. usda.gov

Collaborative Decision-Making: Public participation should not be a passive process. Communities should have an active role in the decision-making process, from defining cleanup goals to selecting remediation technologies. ca.goviaea.org The EPA's Superfund community involvement program is a statutory requirement that aims to facilitate this dialogue and collaboration. nih.gov